4-Chloro-7-methylfuro[3,2-c]pyridine
Overview
Description
4-Chloro-7-methylfuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 7-position. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitropyridine with methyl vinyl ketone in the presence of a base, followed by cyclization to form the desired furo[3,2-c]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the compound meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methylfuro[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The furan and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-7-methylfuro[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylfuro[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methylfuro[2,3-c]pyridine: Similar structure but with a different ring fusion pattern.
4-Chloro-7-methylthieno[3,2-c]pyridine: Contains a thiophene ring instead of a furan ring.
4-Chloro-7-methylfuro[3,2-b]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
4-Chloro-7-methylfuro[3,2-c]pyridine is unique due to its specific ring fusion pattern and substitution at the 4- and 7-positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-chloro-7-methylfuro[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-10-8(9)6-2-3-11-7(5)6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNEGULNLMFAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1OC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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